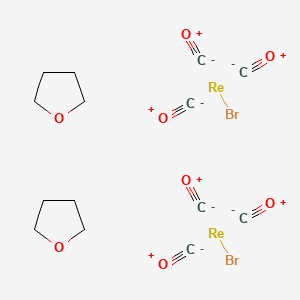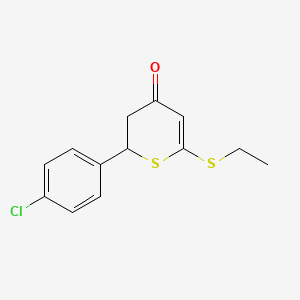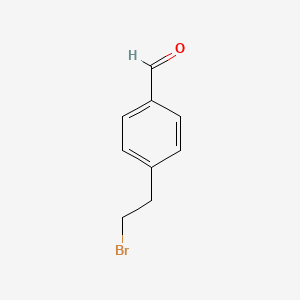
4-(2-Bromoethyl)benzaldehyde
Descripción general
Descripción
4-(2-Bromoethyl)benzaldehyde is an organic compound that contains both bromine and benzene rings in its molecular structure. It has a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 2- (2-bromoethyl)benzaldehyde with a variety of aryl, heteroaryl amines . Another method involves the reaction of 2-aminobenzenethiols and acetophenones under metal-free conditions .Molecular Structure Analysis
The molecular formula of 4-(2-Bromoethyl)benzaldehyde is C9H9BrO . The InChI code is 1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 .Chemical Reactions Analysis
4-(2-Bromoethyl)benzaldehyde can undergo various chemical reactions. For instance, it can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . It can also participate in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes .Physical And Chemical Properties Analysis
4-(2-Bromoethyl)benzaldehyde has a molecular weight of 213.07 . It has a predicted boiling point of 285.7±15.0 °C and a predicted density of 1.448±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Application in Chitosan-Based Schiff Base Compounds
- Summary of Application: 4-(2-Bromoethyl)benzaldehyde is used in the synthesis of chitosan Schiff bases (CSSB). Chitosan and its derivatives are receiving considerable attention for their great biocompatibility and broad-spectrum activities in many fields .
- Methods of Application: CSSB-1 and CSSB-2 were synthesized by interaction of chitosan with 4-(2-chloroethyl)benzaldehyde (aldehyde-1) and 4-(2-bromoethyl)benzaldehyde (aldehyde-2), respectively, at room temperature .
- Results or Outcomes: The antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria and against yeasts (Candida albicans) was significantly increased due to their higher solubility as compared to unmodified chitosan .
2. Application in Materials Science
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the application of 4-(2-Bromoethyl)benzaldehyde in materials science are not provided in the source .
3. Synthesis of Benzamides
- Summary of Application: Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . 4-(2-Bromoethyl)benzaldehyde could potentially be used in the synthesis of benzamides.
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes: The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
4. Synthesis of Fine Chemicals
- Summary of Application: 4-(2-Bromoethyl)benzaldehyde could potentially be used in the synthesis of fine chemicals. These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the application of 4-(2-Bromoethyl)benzaldehyde in the synthesis of fine chemicals are not provided in the source .
Direcciones Futuras
4-(2-Bromoethyl)benzaldehyde has potential applications in the synthesis of benzamides and benzothiazoles, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, reactions, and potential applications of 4-(2-Bromoethyl)benzaldehyde . They highlight the compound’s role in the synthesis of benzamides and benzothiazoles, and its potential for future research and applications .
Propiedades
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)benzaldehyde | |
CAS RN |
7617-70-1 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


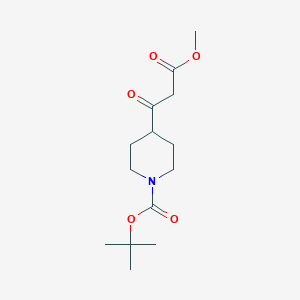
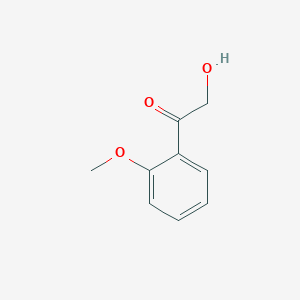
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
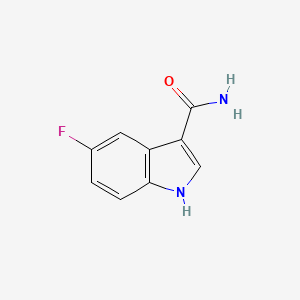
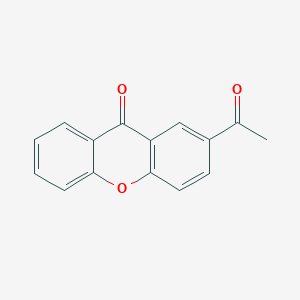
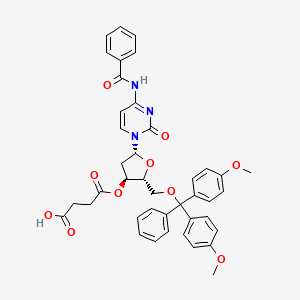
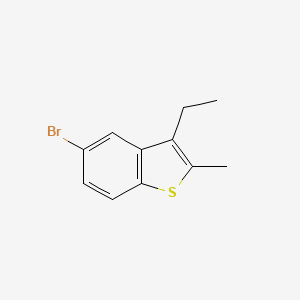
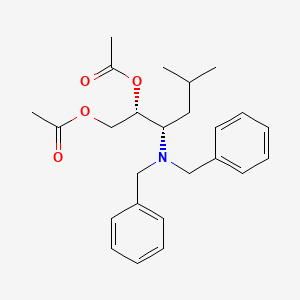
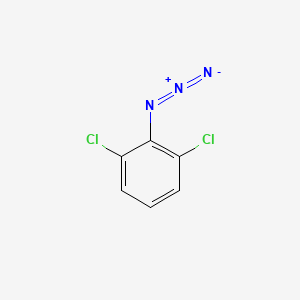
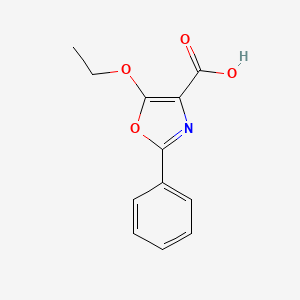
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)
